

Physical and chemical properties of 5-Chloro-1-benzothiophene-2-carboxylic acid

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Compound of Interest

Compound Name: 5-Chloro-1-benzothiophene-2-carboxylic acid

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An In-Depth Technical Guide to 5-Chloro-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1-benzothiophene-2-carboxylic acid, a halogenated derivative of the benzothiophene scaffold, is a compound of significant interest in medicinal chemistry and drug development. Its structural features, including the fused aromatic system and the reactive carboxylic acid group, make it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of **5-Chloro-1-benzothiophene-2-carboxylic acid**, alongside available experimental data and synthesis methodologies.

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of **5-Chloro-1-benzothiophene-2-carboxylic acid** are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 13771-75-0 | [1][2][3] |
| Molecular Formula | C ₉ H ₅ ClO ₂ S | [1][2][3] |
| Molecular Weight | 212.65 g/mol | [1][2][3] |
| Melting Point | 256.00 - 258.00 °C | [4] |
| Boiling Point | 408.6 °C at 760 mmHg | [1] |
| Density | 1.546 g/cm ³ | [1] |
| Appearance | Off-white solid | [5] |

DOT Script for Molecular Structure

Caption: 2D structure of **5-Chloro-1-benzothiophene-2-carboxylic acid**.

Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of **5-Chloro-1-benzothiophene-2-carboxylic acid**. While specific spectra for this compound are not readily available in the public domain, data from closely related analogs can provide valuable insights.

¹H and ¹³C NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **5-Chloro-1-benzothiophene-2-carboxylic acid**, the following characteristic signals would be expected:

- ¹H NMR: Aromatic protons on the benzene and thiophene rings would appear as multiplets in the downfield region (typically 7.0-8.5 ppm). The carboxylic acid proton would exhibit a broad singlet at a significantly downfield chemical shift (>10 ppm).
- ¹³C NMR: The spectrum would show nine distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 160-170 ppm). Aromatic carbons would resonate in the 120-140 ppm region.

For comparison, the reported NMR data for the isomeric 6-Chlorobenzo[b]thiophene-2-carboxylic acid is as follows:

- ^1H NMR (300 MHz, DMSO- d_6): δ 13.57 (bs, 1H), 8.23 (d, J = 2.0 Hz, 1H), 8.12 (s, 1H), 8.02 (d, J = 8.6 Hz, 1H), 7.50 (dd, J = 8.6, 2.0 Hz, 1H).^[5]
- ^{13}C NMR (101 MHz, DMSO- d_6): δ 163.48, 142.6, 137.59, 135.82, 132.07, 129.89, 127.20, 125.84, 122.60.^[5]

Infrared (IR) Spectroscopy:

IR spectroscopy provides information about the functional groups present in a molecule. Key expected absorption bands for **5-Chloro-1-benzothiophene-2-carboxylic acid** include:

- O-H stretch: A very broad band in the region of 2500-3300 cm^{-1} characteristic of a carboxylic acid dimer.
- C=O stretch: A strong, sharp absorption band around 1700 cm^{-1} for the carbonyl group.
- C=C stretch: Aromatic ring stretching vibrations in the 1450-1600 cm^{-1} region.
- C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm^{-1} .

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For **5-Chloro-1-benzothiophene-2-carboxylic acid**, the molecular ion peak ($[\text{M}]^+$) would be observed at m/z 212, corresponding to the molecular weight. The presence of a chlorine atom would be indicated by an $[\text{M}+2]^+$ peak with an intensity of approximately one-third of the $[\text{M}]^+$ peak. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical ($\bullet\text{OH}$, $M-17$) and the loss of the carboxyl group ($\bullet\text{COOH}$, $M-45$).

Synthesis and Reactivity

Synthesis:

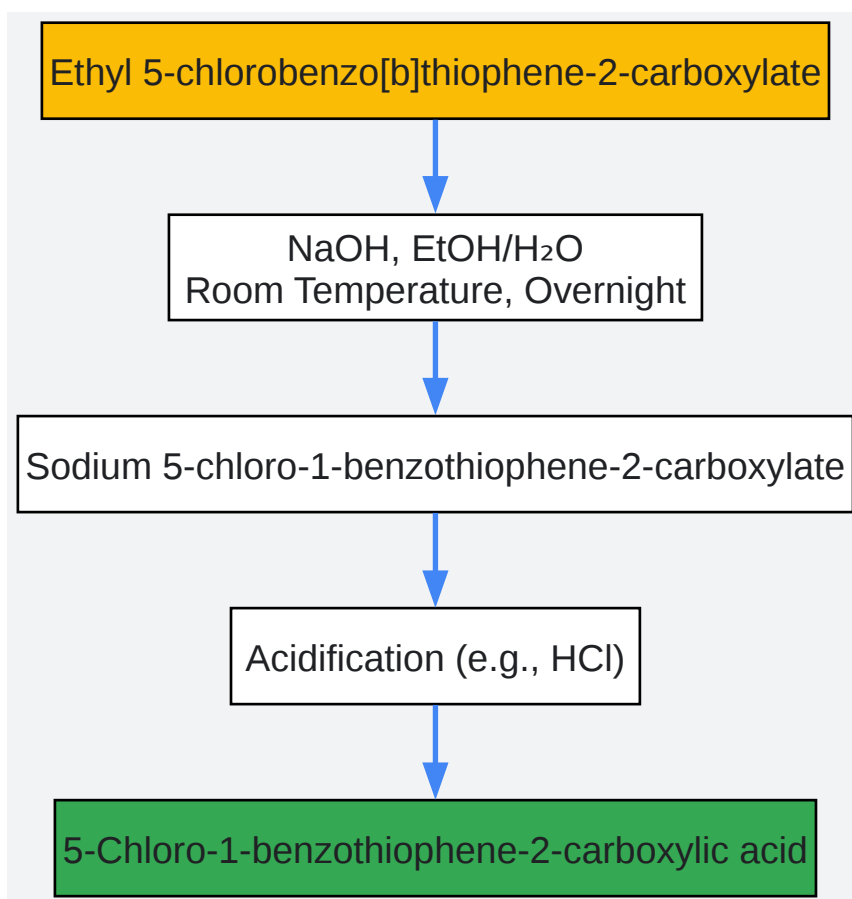
A general method for the synthesis of benzo[b]thiophene-2-carboxylic acids involves the hydrolysis of the corresponding ethyl ester. For **5-Chloro-1-benzothiophene-2-carboxylic**

acid, a plausible synthetic route would start from ethyl 5-chlorobenzo[b]thiophene-2-carboxylate.

Experimental Protocol: General Hydrolysis of Ethyl Benzo[b]thiophene-2-carboxylates

- To a solution of the ethyl benzo[b]thiophene-2-carboxylate derivative in ethanol, add a solution of sodium hydroxide (typically 2-3 equivalents in water).
- Stir the reaction mixture at room temperature overnight.
- Concentrate the mixture under reduced pressure to remove the ethanol.
- Dilute the residue with water and acidify with a mineral acid (e.g., 1N HCl) to precipitate the carboxylic acid.
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄).
- Concentrate the organic phase under vacuum to yield the crude carboxylic acid, which can be further purified by recrystallization.^[5]

DOT Script for General Synthesis Workflow



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Caption: General workflow for the synthesis of **5-Chloro-1-benzothiophene-2-carboxylic acid**.

Reactivity:

The chemical reactivity of **5-Chloro-1-benzothiophene-2-carboxylic acid** is dictated by its functional groups. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. The benzothiophene ring system is aromatic and can participate in electrophilic substitution reactions, although the presence of the electron-withdrawing carboxylic acid and chloro groups will influence the regioselectivity and reactivity. The chlorine atom itself can be a site for nucleophilic aromatic substitution under certain conditions.

Biological Activity and Applications

Benzothiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological profile of **5-Chloro-1-benzothiophene-2-carboxylic acid** is not extensively documented in publicly available literature. However, its structural similarity to other biologically active benzothiophenes suggests its potential as a scaffold for the development of new therapeutic agents. Its primary utility lies as a key intermediate in the synthesis of more complex molecules for drug discovery and development programs.

Stability and Storage

5-Chloro-1-benzothiophene-2-carboxylic acid is a stable solid at room temperature. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, and protected from light.

Conclusion

5-Chloro-1-benzothiophene-2-carboxylic acid is a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. This technical guide has summarized its key physical and chemical properties, providing a foundation for its use in research and development. Further investigation into its spectral characteristics, detailed synthetic protocols, and biological activities will undoubtedly expand its utility and contribute to the advancement of various scientific disciplines.

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References

- 1. molbase.com [molbase.com]
- 2. scbt.com [scbt.com]
- 3. usbio.net [usbio.net]
- 4. AB269659 | CAS 13771-75-0 – abcr Gute Chemie [abcr.com]

- 5. CAS 13771-75-0: 5-CHLORO-BENZO[B]THIOPHENE-2-CARBOXYLIC AC...
[cymitquimica.com]
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